L-Seryl-L-tyrosyl-L-threonyl-L-leucylglycine
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Overview
Description
L-Seryl-L-tyrosyl-L-threonyl-L-leucylglycine is a peptide composed of five amino acids: serine, tyrosine, threonine, leucine, and glycine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Peptides like this compound are known for their roles in biological processes and their potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-tyrosyl-L-threonyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-tyrosyl-L-threonyl-L-leucylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution Reagents: Various amino acid derivatives can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield peptide analogs with altered biological activity.
Scientific Research Applications
L-Seryl-L-tyrosyl-L-threonyl-L-leucylglycine has several scientific research applications:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.
Biology: The peptide can be used to study protein-protein interactions and enzyme-substrate relationships.
Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.
Industry: It can be used in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Seryl-L-tyrosyl-L-threonyl-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
Gly-Tyr-Ser-Ile-Thr-Ser-His-Tyr: Another peptide with a similar structure but different amino acid sequence.
L-Seryl-L-tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-asparaginyl-L-threonyl-L-prolyl-L-valine: A peptide with additional amino acids and different biological properties.
Uniqueness
L-Seryl-L-tyrosyl-L-threonyl-L-leucylglycine is unique due to its specific sequence of amino acids, which confers distinct biological activities and potential therapeutic applications. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound in scientific research and drug development.
Properties
CAS No. |
915780-10-8 |
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Molecular Formula |
C24H37N5O9 |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H37N5O9/c1-12(2)8-17(22(36)26-10-19(33)34)28-24(38)20(13(3)31)29-23(37)18(27-21(35)16(25)11-30)9-14-4-6-15(32)7-5-14/h4-7,12-13,16-18,20,30-32H,8-11,25H2,1-3H3,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,33,34)/t13-,16+,17+,18+,20+/m1/s1 |
InChI Key |
GIUFVCDKBJEWAC-NBZNJJEASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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